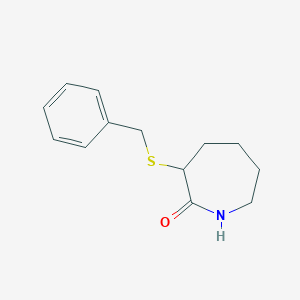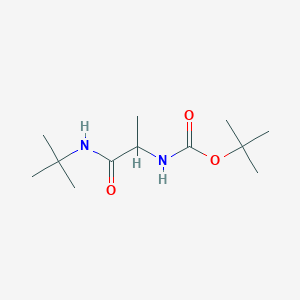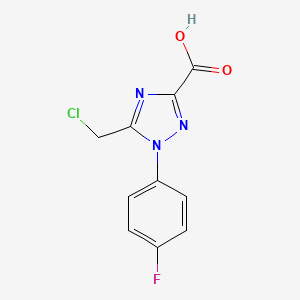![molecular formula C9H15ClN2O2S B1520896 N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride CAS No. 1170616-25-7](/img/structure/B1520896.png)
N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride
Vue d'ensemble
Description
N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride is a chemical compound with the CAS Number: 1170616-25-7 . It has a molecular weight of 250.75 .
Molecular Structure Analysis
The IUPAC name for this compound is N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride . The InChI code is 1S/C9H14N2O2S.ClH/c1-7(10)8-4-3-5-9(6-8)11-14(2,12)13;/h3-7,11H,10H2,1-2H3;1H .Physical And Chemical Properties Analysis
N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride is a solid at room temperature .Applications De Recherche Scientifique
Analytical Applications
One significant application of related methanesulfonamide compounds is in analytical chemistry. For example, methanesulfonic acid derivatives have been used in developing a colorimetric assay for lipid peroxidation. These derivatives react under specific conditions to yield a chromophore with intense maximal absorbance, which is applicable in quantifying malondialdehyde (MDA) and 4-hydroxyalkenals as markers of lipid peroxidation in biological samples (Gérard-Monnier et al., 1998).
Biochemical Synthesis
In biochemical synthesis, methanesulfonamide derivatives have been utilized as intermediates. For instance, the stereoselective microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide has been achieved, producing potential chiral intermediates for synthesizing beta-receptor antagonists like d-sotalol (Patel et al., 1993).
Protein Analysis
Methanesulfonic acid containing 3-(2-aminoethyl)indole, akin in functionality to the queried compound, has been employed in protein hydrolysis, providing a method for the precise amino acid composition analysis of proteins and peptides from a single hydrolysate (Simpson et al., 1976).
Chemical Synthesis and Material Science
Sulfomethylation of polyazamacrocycles using methanesulfonate derivatives opens new routes for synthesizing mixed-side-chain macrocyclic chelates, applicable in material science and drug delivery systems. This methodology highlights the versatility of methanesulfonamides in chemical synthesis, providing a pathway to complex molecular architectures (van Westrenen & Sherry, 1992).
Safety And Hazards
Propriétés
IUPAC Name |
N-[3-(1-aminoethyl)phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-7(10)8-4-3-5-9(6-8)11-14(2,12)13;/h3-7,11H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCSEVRAYYFTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NS(=O)(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1520814.png)

![2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzenecarbaldehyde](/img/structure/B1520816.png)
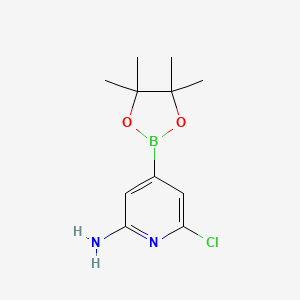
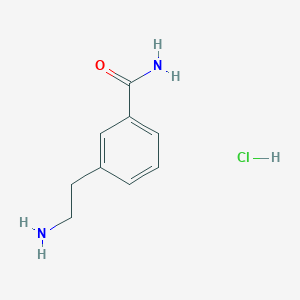

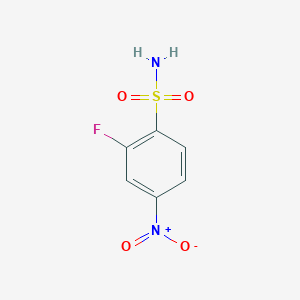
![5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1520824.png)
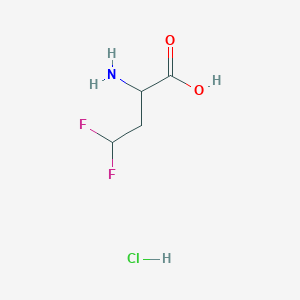
![2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1520826.png)
![3-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidineacetic acid methyl ester](/img/structure/B1520828.png)
